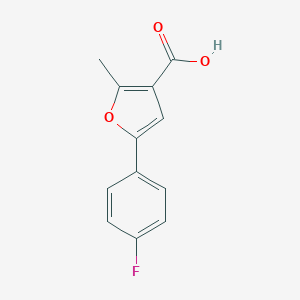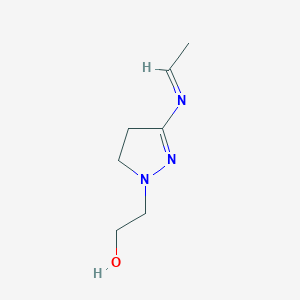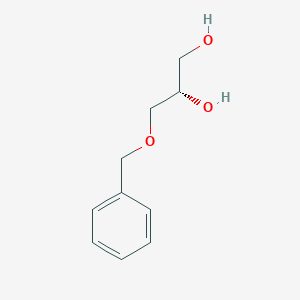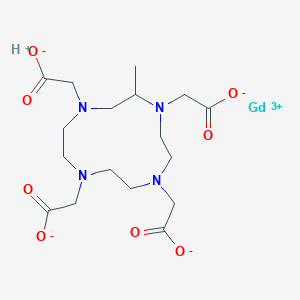
Gadolinium-mcta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium-mcta is a gadolinium-based compound primarily used in magnetic resonance imaging (MRI) as a contrast agent. Gadolinium, a rare earth metal, is known for its paramagnetic properties, which make it highly effective in enhancing the contrast of MRI images. The compound is designed to improve the visibility of internal body structures, aiding in the diagnosis of various medical conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium-mcta typically involves the chelation of gadolinium ions with a macrocyclic ligand. One common method is the conjugation of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA) with gadolinium ions. The reaction is carried out in an aqueous solution, often using a cation exchange column to remove free gadolinium ions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the macrocyclic ligand, followed by the chelation with gadolinium ions under controlled conditions. The final product is purified using chromatographic techniques to remove any impurities .
化学反应分析
Types of Reactions
Gadolinium-mcta undergoes various chemical reactions, including:
Oxidation: Gadolinium can be oxidized to form gadolinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ligand substitution reactions can occur, where the macrocyclic ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Ligand exchange can be facilitated by using different chelating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Gadolinium oxide.
Reduction: Reduced gadolinium complexes.
Substitution: New gadolinium-ligand complexes.
科学研究应用
Gadolinium-mcta has a wide range of applications in scientific research:
Biology: Employed in the study of biological processes due to its paramagnetic properties.
Medicine: Widely used as a contrast agent in MRI to enhance the visibility of internal structures.
Industry: Utilized in the development of new materials and in the study of magnetic properties.
作用机制
Gadolinium-mcta exerts its effects through its paramagnetic properties. When introduced into the body, the gadolinium ions interact with nearby water molecules, altering their magnetic properties. This interaction enhances the contrast of MRI images, making it easier to distinguish between different tissues. The compound targets areas with high metabolic activity, such as tumors, due to their increased uptake of gadolinium .
相似化合物的比较
Similar Compounds
Gadoteric acid: Another gadolinium-based contrast agent used in MRI.
Gadobutrol: Known for its high relaxivity and stability.
Gadoteridol: A non-ionic gadolinium-based contrast agent
Uniqueness
Gadolinium-mcta is unique due to its macrocyclic structure, which provides greater stability and reduces the risk of gadolinium release into the body. This makes it safer for use in patients with compromised kidney function compared to linear gadolinium-based contrast agents .
属性
IUPAC Name |
gadolinium(3+);hydron;2-[4,7,10-tris(carboxylatomethyl)-6-methyl-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O8.Gd/c1-13-8-20(11-16(26)27)5-4-18(9-14(22)23)2-3-19(10-15(24)25)6-7-21(13)12-17(28)29;/h13H,2-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQJHBCWAPKEIJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27GdN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121777-46-6 |
Source


|
| Record name | Gd-Mcta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121777466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione](/img/structure/B54728.png)
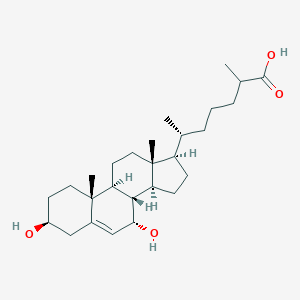
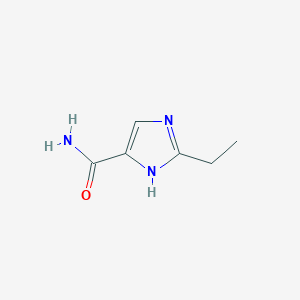
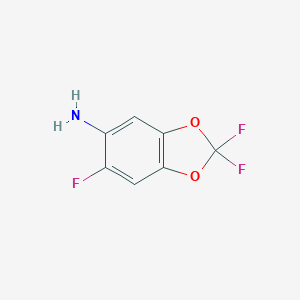
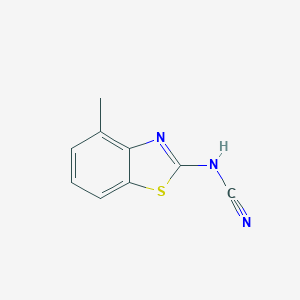
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
![(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione](/img/structure/B54738.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
